molecular formula C14H26N2O B13340557 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol

3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol

Cat. No.: B13340557
M. Wt: 238.37 g/mol
InChI Key: WJVHUMGURGNWTL-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol is a synthetic organic compound of interest in chemical and pharmaceutical research. As a derivative of the [1,4'-bipiperidine] scaffold—a structure featured in various pharmacologically active molecules—this compound serves as a versatile building block for medicinal chemistry and drug discovery programs . The molecule integrates a piperidine ring substituted with a cyclopropylmethyl group and a hydroxyl group, which can be critical for modulating its physical properties, binding affinity, and metabolic stability. While the specific mechanism of action and research applications for this compound are proprietary and must be determined by the investigating laboratory, related bipiperidine analogs are known to be explored for their potential interactions with the central nervous system . Researchers utilize such compounds as key intermediates to synthesize and optimize new chemical entities for in vitro biological screening . Handling and Storage: Based on the handling of similar compounds, this substance should be stored in a dark place under an inert atmosphere at room temperature or 2-8°C to maintain stability . Safety Notice: This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. References: 1. [1,4'-Bipiperidin]-3-ylmethanol. BLD Pharm. Retrieved from https://www.bldpharm.com/products/749860-71-7.html 2. N-cyclopropyl-1-(4-methylpentyl)piperidin-3-amine. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclopropyl-1- 4-methylpentyl piperidin-3-amine 3. [1,4'-Bipiperidin]-4-ol. BLD Pharm. Retrieved from https://www.bldpharm.com/products/550370-19-9.html

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C14H26N2O/c17-14-5-8-16(13-3-6-15-7-4-13)10-12(14)9-11-1-2-11/h11-15,17H,1-10H2

InChI Key

WJVHUMGURGNWTL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2CN(CCC2O)C3CCNCC3

Origin of Product

United States

Preparation Methods

Typical Procedure:

  • Reagents: Cyclopropanecarbonitrile, metal catalysts such as nickel dichloride, or other transition metals.
  • Solvent: Tetrahydrofuran (THF) or similar aprotic solvents.
  • Conditions: Under nitrogen atmosphere, temperature maintained between 20°C and 45°C, reaction time ranging from 10 to 18 hours.
  • Reducing Agent: Sodium borohydride (NaBH₄) is commonly employed to facilitate the reduction process post-cyclopropylmethylation.

Reaction Scheme:

Bipiperidine derivative + Cyclopropanecarbonitrile → Cyclopropylmethylated bipiperidine

Research Data:

Step Reagents & Conditions Yield Notes
1 Cyclopropanecarbonitrile, NiCl₂, THF, N₂, 20-45°C Variable Reaction duration: 10-18 hours
2 NaBH₄ reduction - Converts nitrile to amine or alcohol as needed

Substitution Reactions Using Methylsulfonyl or Halogenated Intermediates

Another prevalent method involves the substitution of leaving groups (e.g., mesylates or halides) on piperidine derivatives with cyclopropylmethyl groups.

Methodology:

  • Reagents: Methylsulfonyl chloride or halogenated derivatives (e.g., iodides), cyclopropylmethyl nucleophiles.
  • Catalysts: Triethylamine or cesium carbonate to facilitate nucleophilic substitution.
  • Solvents: Toluene or N,N-dimethylacetamide (DMA).
  • Conditions: Typically at 0°C to 70°C, reaction times from 3 to 16 hours, often under inert atmosphere.

Representative Synthesis:

  • Step 1: Formation of a mesylate or halide intermediate from a hydroxylated bipiperidine.
  • Step 2: Nucleophilic substitution with cyclopropylmethyl nucleophile, often using cesium carbonate as base.

Data Summary:

Reagent Solvent Temperature Time Yield Reference
Mesyl chloride + triethylamine Toluene 0-20°C 3h ~31 g from 25 g starting material
Iodide + cesium carbonate NMP 70°C 10h 26.9 g

Multi-step Synthesis via Intermediate Formation

Complex synthetic routes involve initial formation of intermediate compounds such as tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate , which are subsequently functionalized with cyclopropylmethyl groups.

Typical Sequence:

  • Step 1: Protection of piperidine nitrogen (e.g., tert-butoxycarbonyl group).
  • Step 2: Mesylation or halogenation at the 3-position.
  • Step 3: Cyclopropylmethylation via nucleophilic substitution or metal-catalyzed coupling.
  • Step 4: Deprotection to obtain the free alcohol or amine.

Reaction Conditions & Yields:

Step Reagents Conditions Yield Reference
1 Boc anhydride Room temp, 3h High
2 Mesyl chloride 0-5°C, 2h ~31 g from 25 g
3 Cyclopropylmethyl nucleophile 70°C, 10-16h 49.7 mmol yield

Mechanistic Insights and Optimization

Research indicates that the key to efficient synthesis lies in controlling the reaction environment—temperature, solvent choice, and the nature of the base or catalyst. For example, reactions conducted under inert atmospheres prevent oxidation, while solvents like THF or DMA facilitate solubilization and reactivity of reagents.

Reaction Mechanism:

  • Nucleophilic substitution of activated bipiperidine intermediates with cyclopropylmethyl nucleophiles.
  • Metal-catalyzed cross-coupling reactions (e.g., nickel or palladium catalysis) can also be employed for more complex modifications.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Duration Yield Remarks
Cyclopropylmethylation Cyclopropanecarbonitrile, NiCl₂, NaBH₄ THF 20-45°C 10-18h Variable Transition metal catalysis
Substitution with Mesylates/Iodides Mesyl chloride/iodide, Cs₂CO₃ Toluene/NMP 0-70°C 3-16h 31-26.9 g Nucleophilic substitution
Multi-step with Intermediates Boc protection, mesylation, cyclopropylmethylation Varies Room temp to 70°C Several hours Variable Sequential functionalization

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. For instance, it may interact with the human androgen receptor, influencing pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Data Table: Comparative Analysis of [1,4'-Bipiperidin]-4-ol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Properties/Activity Reference
1′-(3-Bromo-2-Methylbenzyl)-[1,4′-Bipiperidin]-4-ol 3-Bromo-2-methylbenzyl C₁₈H₂₆BrN₂O 369.32 58.3 N/A PD-1/PD-L1 inhibitor
1′-((2′-Fluoro-2-methylbiphenyl)-methyl)-[1,4′-bipiperidin]-4-ol Fluorobiphenylmethyl C₂₂H₂₈FNO 341.47 89.3 95.1 High-purity PD-1/PD-L1 inhibitor
4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride Methyl C₁₁H₂₂N₂O·HCl 234.77 N/A 95 Commercially available
This compound Cyclopropylmethyl C₁₄H₂₄N₂O 236.36 (estimated) N/A N/A Hypothesized metabolic stability

Key Findings and Implications

  • Substituent Effects : Bulky aromatic groups (e.g., benzyl, biphenyl) correlate with higher molecular weights and variable yields, while smaller substituents (methyl, cyclopropylmethyl) may enhance synthetic accessibility and pharmacokinetics .
  • Biological Relevance : Fluorinated biphenyl derivatives (e.g., A2) demonstrate superior inhibitory activity against PD-1/PD-L1, suggesting that electron-withdrawing groups enhance target engagement .
  • Commercial Viability : Methyl-substituted analogs are more readily available, whereas cyclopropylmethyl derivatives may require specialized synthesis .

Biological Activity

3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), pharmacokinetic profiles, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. It has been shown to modulate receptor activity and enzyme function, leading to significant biological effects. For instance, it can bind to specific receptors or enzymes, influencing pathways associated with inflammation and cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bipiperidine structure affect the compound's potency and selectivity. The cyclopropylmethyl group plays a crucial role in enhancing the binding affinity for target receptors. Variations in substituents have been systematically evaluated to optimize biological activity.

Substituent Activity (EC50) Notes
Cyclopropylmethyl620 nMMost active derivative identified
MethylInactiveNo significant biological effect
EthylModeratePartial restoration of activity
IsopropylComparableSimilar activity as cyclopropylmethyl

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated through in vivo studies. Key findings include:

  • Absorption : The compound demonstrated good gastrointestinal permeability.
  • Distribution : It showed a low efflux ratio (EfR) of 1.3, indicating favorable distribution characteristics.
  • Metabolism : Metabolic stability was assessed with a plasma protein binding (PPB) of approximately 11% unbound.
  • Clearance : Moderate clearance rates were observed in animal models, suggesting potential for therapeutic use.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various disease models:

  • Acute Myeloid Leukemia (AML) : In a phenotypic screen involving AML cell lines, the compound was identified as a potential differentiating agent. It significantly upregulated CD11b expression and induced morphological changes consistent with differentiation in multiple cell lines (HL-60, THP-1) .
  • Inflammation Models : The compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .
  • Neuroprotection Studies : Investigations into its neuroprotective effects revealed that it could enhance AKT/GSK3β signaling pathways, potentially offering therapeutic benefits in conditions like cerebral ischemia .

Q & A

Q. What are the key synthetic pathways for 3-(cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of piperidin-4-ol derivatives often involves multi-step strategies, including cyclization, alkylation, and hydroxylation. For example, retrosynthetic analysis using AI-powered tools (e.g., PISTACHIO and REAXYS databases) can predict feasible routes by leveraging precursor scoring and template relevance . Optimization may include temperature control (e.g., maintaining 25–35°C during Boc protection steps) and monitoring reaction progress via HPLC . For sterically hindered intermediates like cyclopropylmethyl derivatives, microwave-assisted synthesis or catalytic hydrogenation could enhance efficiency .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Advanced spectroscopic techniques are critical:

  • NMR : 1^1H and 13^13C NMR can confirm the bipiperidinyl backbone and cyclopropylmethyl substitution. NOESY experiments resolve stereochemistry, particularly for hydroxyl and cyclopropyl groups .
  • X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the bipiperidine system .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ~305 g/mol for related compounds) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (STOT SE 3, H335) .
  • Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the bipiperidine ring) influence the compound’s pharmacological activity?

Methodological Answer: Comparative studies of analogous compounds (e.g., 4-(3-methylphenyl)piperidin-4-ol) reveal that substituent position modulates target binding. For example:

  • 3-Methylphenyl vs. 4-fluorophenyl : The former enhances antiviral activity (e.g., HIV inhibition) due to hydrophobic interactions with viral protease pockets .
  • Hydroxyl group placement : Axial vs. equatorial orientation impacts hydrogen-bonding capacity with biological targets like CCR5 receptors . Computational docking (e.g., AutoDock Vina) can predict binding affinities pre-synthesis .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Strategies include:

  • Purity validation : Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., cyclopropylpiperidinone byproducts) may skew results .
  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .
  • Meta-analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies to identify consensus trends .

Q. What experimental design considerations are critical for studying the compound’s metabolic stability?

Methodological Answer:

  • In vitro models : Use hepatic microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS, focusing on hydroxylated or N-dealkylated products .
  • Isotope labeling : Incorporate 14^{14}C at the cyclopropylmethyl group to track metabolic pathways .
  • Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How does the cyclopropylmethyl group affect the compound’s chemical stability under varying pH conditions?

Methodological Answer:

  • Acidic conditions : The cyclopropyl ring may undergo ring-opening via protonation at the methylene bridge, forming linear aldehydes (confirmed by 1^1H NMR) .
  • Basic conditions : The hydroxyl group deprotonates, increasing solubility but risking oxidation to ketone derivatives. Stabilize with antioxidants (e.g., BHT) during storage .
  • Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks to simulate long-term degradation .

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